molecular formula C10H12BrNO2S B1437489 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide CAS No. 1081316-85-9

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide

Cat. No.: B1437489
CAS No.: 1081316-85-9
M. Wt: 290.18 g/mol
InChI Key: NTZFTTJLEYFJDZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Biochemical Analysis

Biochemical Properties

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as alpha-glucosidase and alpha-amylase . These interactions are primarily non-competitive, indicating that the compound binds to an allosteric site rather than the active site of the enzyme. This binding alters the enzyme’s conformation, reducing its activity and affecting the overall metabolic process.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the insulin signaling pathway, thereby influencing glucose uptake and metabolism in cells . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes and cell growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s interaction with alpha-glucosidase and alpha-amylase involves non-competitive inhibition, where it binds to an allosteric site, changing the enzyme’s conformation and reducing its activity . This inhibition affects the breakdown of carbohydrates, thereby influencing glucose levels in the body. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved glucose metabolism and reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alpha-glucosidase and alpha-amylase, affecting the breakdown of carbohydrates and glucose metabolism . The compound’s influence on these pathways can lead to changes in metabolic flux and metabolite levels, highlighting its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate cellular sites to modulate biochemical processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide typically involves the reaction of 2-bromobenzylamine with sulfur dioxide and a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazinane ring. Common reagents used in this synthesis include thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or the thiazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide is unique due to its specific ring structure and the presence of both bromine and sulfone groups. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-bromophenyl)thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)12-7-3-4-8-15(12,13)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZFTTJLEYFJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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